3-O-Methyl Colterol

説明

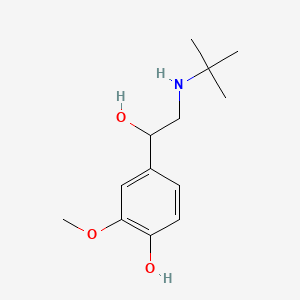

Structure

3D Structure

特性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGNWNYBARIPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729295 | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58868-93-2 | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Biotransformation of 3 O Methyl Colterol

Precursor-Product Relationships: Colterol (B100066) and Bitolterol (B1667532) as Biological Precursorsevitachem.comebi.ac.uknih.gov

3-O-Methyl Colterol is a metabolite derived from its parent compound, colterol. evitachem.comnih.gov Colterol, also known as N-tert-butylarterenol, is a direct-acting sympathomimetic amine with β2-adrenergic agonist properties. evitachem.comnih.gov

Bitolterol serves as a prodrug to colterol. ebi.ac.uknih.gov A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. ebi.ac.uk Bitolterol is the di-p-toluate ester of colterol. nih.gov This esterification increases the lipid solubility of the compound. uobaghdad.edu.iq Upon administration, bitolterol is hydrolyzed by esterases, which are present in various tissues including the small intestine, liver, plasma, and notably in high concentrations in the lungs, to release the active compound, colterol. ebi.ac.uknih.gov

The metabolic conversion of colterol then leads to the formation of 3-O-Methyl Colterol. nih.gov Studies in rats have shown that after administration of bitolterol, metabolites, including the glucuronides of colterol and 3-O-methyl-colterol, are excreted in the urine. ebi.ac.uknih.gov

Enzymatic O-Methylation Processes

Characterization of Catechol-O-Methyl Transferase (COMT) Involvement in Formationevitachem.comuobaghdad.edu.iqmedchemexpress.com

The primary enzyme responsible for the O-methylation of colterol to form 3-O-Methyl Colterol is Catechol-O-Methyltransferase (COMT). nih.govwikipedia.org COMT is a key enzyme in the metabolic pathway of catecholamines, catalyzing the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol structure. wikipedia.orgnih.gov Colterol, being a catecholamine, is a substrate for COMT. nih.gov This enzymatic reaction is a major pathway for the inactivation of catechol compounds. nih.gov

Specificity of Methylation at the 3-O Positionevitachem.com

The methylation of colterol by COMT predominantly occurs at the 3-O position of the catechol ring, leading to the formation of 3-O-Methyl Colterol. nih.gov While methylation can theoretically occur at either the meta (3-O) or para (4-O) position of the catechol ring, studies on various catechol substrates have shown a general preference for meta-methylation by COMT. In some cases, para-O-methylated derivatives are formed but may be selectively demethylated by other microsomal enzymes, leading to an accumulation of the meta-O-methylated metabolite. nih.gov

In Vitro Biotransformation Studies and Enzyme Kineticsevitachem.comnih.govnih.govwikipedia.orgnih.govchemsrc.com

In vitro studies have been instrumental in elucidating the metabolic fate of colterol and its precursors. Research using rat tissue homogenates has demonstrated the hydrolysis of bitolterol to colterol. nih.govnih.gov Specifically, homogenates of the intestinal mucosa showed more rapid hydrolysis compared to stomach homogenates. nih.gov Furthermore, these in vitro systems have confirmed that colterol is a substrate for COMT. nih.gov

Enzyme kinetics studies provide quantitative insights into enzyme-catalyzed reactions. mhmedical.com The Michaelis-Menten equation is a fundamental model used to describe the relationship between the rate of an enzymatic reaction and the concentration of the substrate. researchgate.net Key parameters derived from this model, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the efficiency and capacity of an enzyme for a particular substrate. researchgate.net While specific kinetic data for the COMT-catalyzed methylation of colterol is not detailed in the provided search results, the general principles of enzyme kinetics would apply. mhmedical.comresearchgate.net

Identification of Other Potential Enzymatic Pathways or Isoformsmedchemexpress.commedchemexpress.com

COMT exists in two main isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). medchemexpress.comwikipedia.org While S-COMT is primarily involved in the metabolism of xenobiotic catechols in various tissues, MB-COMT may be more significant in the inactivation of catecholamine neurotransmitters in the brain. nih.gov Both isoforms could potentially contribute to the methylation of colterol.

Endogenous Occurrence and Metabolic Fate in Biological Systems (Non-Human Models)evitachem.comnih.gov

Studies in non-human models, particularly rats, have provided valuable information on the in vivo metabolism and excretion of these compounds. Following oral administration of radiolabeled bitolterol to rats, the majority of the radioactivity was excreted in the urine. nih.gov The urinary metabolites were identified as glucuronides of colterol and 3-O-methyl-colterol. ebi.ac.uknih.gov

When administered parenterally (intraperitoneally or intravenously), approximately equal amounts of radioactivity were found in the urine and feces. nih.gov In addition to the glucuronidated metabolites, free colterol and 3-O-methyl-colterol were also detected in the urine after parenteral administration. nih.gov These findings indicate that the route of administration influences the metabolic profile and excretion pathway. nih.gov

The disposition of colterol and bitolterol has also been compared. After intravenous administration of radiolabeled bitolterol, radioactivity was found to be preferentially retained in the lungs compared to the heart and blood. nih.gov This was not observed after the administration of radiolabeled colterol. nih.gov This suggests that the prodrug form, bitolterol, may facilitate targeted delivery to the lungs where it is then hydrolyzed to the active compound. ebi.ac.uknih.gov

Detection in Research Samples (e.g., in vitro incubations, animal tissues)

The detection of 3-O-Methyl Colterol has been documented in various research settings, particularly in studies investigating the metabolism of Bitolterol and in the monitoring of veterinary drug residues.

In preclinical studies, the presence of 3-O-Methyl Colterol has been identified in biological samples from rats. Following the administration of Bitolterol, 3-O-Methyl Colterol has been detected in both urine and bile. ebi.ac.uknih.govtandfonline.com In vitro studies using rat stomach and intestinal mucosa homogenates have demonstrated the hydrolysis of Bitolterol to Colterol, the precursor to 3-O-Methyl Colterol. ebi.ac.uknih.govtandfonline.com

Furthermore, methods for the detection of 3-O-Methyl Colterol in animal-derived food products have been developed. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of 53 stimulant residues, including 3-O-Methyl Colterol, in animal tissues. researchgate.netresearchgate.netnih.gov This highlights its relevance in food safety and regulatory monitoring. The table below summarizes the detection limits for 3-O-Methyl Colterol in animal food as part of a broader screening method.

Table 1: Detection Parameters for 3-O-Methyl Colterol in Animal Food using LC-MS/MS

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 1.00 µg/kg |

| Limit of Quantification (LOQ) | 2.00 µg/kg |

Data from a study on the determination of 53 stimulants in animal food. researchgate.net

Investigation of Degradation Products and Subsequent Metabolic Steps

The primary degradation pathway for 3-O-Methyl Colterol, as identified in metabolic studies of its parent compound Bitolterol, is conjugation. Specifically, 3-O-Methyl Colterol is metabolized into its glucuronide conjugate. ebi.ac.uknih.govtandfonline.com

Following parenteral administration of [3H]Bitolterol in rats, both free 3-O-Methyl Colterol and its glucuronide were excreted in the urine. ebi.ac.uknih.govtandfonline.com When administered orally, the glucuronide of 3-O-Methyl Colterol was the predominant form found in the urine. ebi.ac.uknih.govtandfonline.com The biliary-excreted material after parenteral administration also consisted mainly of glucuronides. ebi.ac.uknih.gov This indicates that glucuronidation is a significant step in the clearance and excretion of 3-O-Methyl Colterol.

Beyond glucuronidation, the available scientific literature from the conducted searches does not provide further details on other specific degradation products or subsequent metabolic steps of 3-O-Methyl Colterol itself. The focus of existing research has been on its formation from Bitolterol and its subsequent elimination as a conjugate.

Advanced Analytical Methodologies and Reference Standard Applications

Role as an Analytical Reference Standard in Research

3-O-Methyl Colterol (B100066) is widely used as an analytical reference standard in scientific research. lgcstandards.comauftragssynthese.comesslabshop.com Reference standards are highly purified compounds used as a basis for comparison in analytical tests. They are essential for confirming the identity and measuring the purity and concentration of a substance in a sample.

Utilization in Pharmacokinetic Study Design and Data Interpretation

In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, 3-O-Methyl Colterol is employed as a reference material. evitachem.com This allows researchers to accurately track the metabolic fate of related compounds within a biological system. evitachem.com By comparing the analytical signals of the test compound to that of the known standard, scientists can reliably quantify the concentration of the drug and its metabolites in various biological matrices, such as plasma or urine, over time. researchgate.netscirp.org This data is critical for understanding a drug's efficacy and for designing appropriate dosage regimens in pre-clinical studies. researchgate.net

Application in Method Validation for Quantitative Analysis of Related Compounds

Method validation is a critical process in analytical chemistry that confirms a specific analytical method is suitable for its intended purpose. demarcheiso17025.com 3-O-Methyl Colterol serves as a reference standard in the validation of methods for the quantitative analysis of related compounds, such as other β-agonists. fda.gov.twfda.gov.tw This involves assessing several performance characteristics of the analytical method, including linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). europa.eufda.gov By using a certified reference material like 3-O-Methyl Colterol, laboratories can ensure that their analytical methods are providing accurate and reproducible results for the compounds being tested. fda.gov.twfda.gov.twresearchgate.net

Isotope-Labeled Derivatives for Precision Quantification (e.g., 3-O-Methyl Colterol-d9)

For highly sensitive and specific quantification, especially in complex biological samples, isotope-labeled derivatives of analytical standards are invaluable. hpc-standards.com 3-O-Methyl Colterol-d9 is the deuterium-labeled version of 3-O-Methyl Colterol, where nine hydrogen atoms have been replaced with deuterium (B1214612) atoms. medchemexpress.commedchemexpress.com

Principles and Advantages of Deuterium Substitution in Mass Spectrometry

The use of stable isotope-labeled compounds, such as those substituted with deuterium (²H or D), is a cornerstone of modern quantitative analysis by mass spectrometry (MS). silantes.comsigmaaldrich.com The key principle is that the isotope-labeled compound is chemically identical to the non-labeled analyte but has a different mass due to the presence of the heavier isotope. europa.eu

Key Advantages of Deuterium Substitution:

Internal Standard: When added to a sample at a known concentration, the isotope-labeled compound serves as an ideal internal standard. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, thus correcting for variations in sample preparation and instrument response. europa.euuab.edu

Improved Accuracy and Precision: By normalizing the response of the analyte to the internal standard, the accuracy and precision of the quantification are significantly improved. nih.gov

Reduced Matrix Effects: Biological samples contain many other molecules that can interfere with the ionization of the analyte of interest, a phenomenon known as the matrix effect. Since the isotope-labeled internal standard is affected by the matrix in the same way as the analyte, its use effectively minimizes these interferences. uab.edu

Development and Optimization of LC-MS/MS Methods for Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to separate, detect, and quantify compounds in a mixture. The development of robust LC-MS/MS methods is essential for research involving complex matrices like biological fluids and tissues. nih.govresearchgate.netmdpi.com

The optimization of an LC-MS/MS method involves several key steps:

Chromatographic Separation: Selecting the appropriate LC column and mobile phase to achieve good separation of the analyte from other components in the sample. semanticscholar.orglcms.cz

Mass Spectrometry Conditions: Optimizing the ionization source (e.g., electrospray ionization - ESI) and the collision energy for the fragmentation of the parent ion into specific product ions. mdpi.com This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. bio-conferences.org

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interfering substances before analysis. sci-hub.se Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent, such as acetonitrile (B52724) or methanol (B129727), is added to a plasma or serum sample to precipitate proteins. semanticscholar.org

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent material while interferences are washed away. The analyte is then eluted with a different solvent. fda.gov.twfda.gov.tw

A typical sample preparation and extraction protocol for the analysis of β-agonists in a research setting might involve enzymatic hydrolysis to release conjugated forms of the compounds, followed by solid-phase extraction for purification and concentration of the analytes before injection into the LC-MS/MS system. fda.gov.twfda.gov.tw

Chromatographic Separation Techniques (e.g., UPLC, NELC)

Modern chromatographic techniques are indispensable for the separation of 3-O-Methyl colterol from complex mixtures. Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). UPLC systems utilize columns with sub-2 µm particles, which allows for superior resolution, faster analysis times, and increased sensitivity. nih.govnih.gov This is particularly advantageous for resolving 3-O-Methyl colterol from structurally similar compounds and potential impurities. The efficiency of UPLC is demonstrated by its ability to achieve near baseline resolution in very short separation times, often under 10 minutes. nih.govnih.gov

The choice of column is critical in developing a robust separation method. For instance, a reverse-phase C18 column is commonly employed for the separation of polar compounds like 3-O-Methyl colterol. fda.gov.twfrontiersin.org The mobile phase composition, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve the desired retention and separation. sielc.comlcms.cz Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively separate a wide range of compounds with different polarities. lcms.cz

Nano-electrospray liquid chromatography (NELC) represents another high-sensitivity technique, though specific applications for 3-O-Methyl colterol are less commonly documented in publicly available research. The principles of NELC, involving very low flow rates and fine spray, suggest it would be a powerful tool for trace-level analysis.

Interactive Table: Comparison of Chromatographic Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm nih.govnih.gov |

| Resolution | Good | Superior nih.govnih.gov |

| Analysis Time | Longer | Faster nih.govnih.gov |

| Sensitivity | Good | Higher nih.govnih.gov |

| System Pressure | Lower | Higher |

Mass Spectrometric Detection Parameters (e.g., MRM)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of 3-O-Methyl colterol. Tandem mass spectrometry (MS/MS) adds another layer of specificity and is essential for complex sample analysis. chimia.ch

Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM), is a highly specific and sensitive MS/MS technique used for targeted quantification. proteomics.com.au In an MRM experiment, a specific precursor ion (the molecular ion of 3-O-Methyl colterol) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion (a characteristic fragment) is monitored in the third quadrupole. proteomics.com.au This process effectively filters out background noise and interferences, leading to excellent sensitivity and specificity. proteomics.com.au The selection of the precursor and product ion transitions is a critical step in method development. For 3-O-Methyl colterol, a deuterated internal standard (3-O-methyl-colterol-d9) is often used to ensure accurate quantification by correcting for matrix effects and variations in instrument response. fda.gov.tw

The ionization source is another key parameter. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of beta-agonists like 3-O-Methyl colterol. fda.gov.tw

Interactive Table: Key Mass Spectrometric Parameters for 3-O-Methyl Colterol Analysis

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Ionization Mode | The polarity of the ions being analyzed. | Positive Ion Electrospray (ESI+) fda.gov.tw |

| Analysis Mode | The type of mass spectrometric scan performed. | Multiple Reaction Monitoring (MRM) proteomics.com.au |

| Precursor Ion (Q1) | The mass-to-charge ratio (m/z) of the intact molecule. | Specific to 3-O-Methyl Colterol |

| Product Ion (Q3) | The m/z of a characteristic fragment ion after collision-induced dissociation. | Specific to 3-O-Methyl Colterol |

| Internal Standard | A labeled version of the analyte used for quantification. | 3-O-methyl-colterol-d9 fda.gov.tw |

Purity Assessment and Characterization in Research-Grade Material

The purity of research-grade 3-O-Methyl colterol is paramount for obtaining reliable and reproducible experimental results. Impurity profiling is a critical component of quality control for any chemical substance used in research. ajprd.com

Significance of Impurity Profiling in Synthetic Colterol Preparations

Impurity profiling is the process of identifying and quantifying the various impurities present in a drug substance. researchgate.netnih.gov These impurities can originate from several sources, including the starting materials, intermediates, by-products formed during the synthesis, and degradation products. ijrti.org In the context of synthetic beta-2 agonists like colterol and its derivatives, even small amounts of impurities can have unintended biological effects, potentially confounding research findings.

The synthesis of colterol and its analogs can involve multiple steps, each with the potential to introduce impurities. For example, incomplete reactions can leave residual starting materials or intermediates, while side reactions can generate structurally related compounds. ijper.org Therefore, a thorough characterization of the final product is essential to ensure its identity and purity.

Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the reporting and control of impurities in new drug substances. ijrti.org While these are primarily for pharmaceuticals, the principles are highly relevant to ensuring the quality of research-grade materials. The presence of unidentified impurities can compromise the integrity of scientific studies. researchgate.netnih.gov

Various analytical techniques are employed for impurity profiling, with hyphenated techniques such as LC-MS being particularly powerful. researchgate.netnih.gov LC-MS allows for the separation of impurities from the main compound, followed by their identification based on their mass-to-charge ratio and fragmentation patterns. chimia.ch Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for the structural elucidation of unknown impurities. nih.gov

The establishment of a comprehensive impurity profile for a batch of synthetic 3-O-Methyl colterol provides a crucial quality benchmark. It ensures that researchers are working with a well-characterized compound, which is fundamental to the validity of their scientific investigations.

Chemical Synthesis and Derivatization for Academic Research

Synthetic Routes for Laboratory Production

The laboratory synthesis of 3-O-Methyl Colterol (B100066) is a multi-step process that begins with readily available precursors and involves key chemical transformations to build the target molecule.

The synthesis of 3-O-Methyl Colterol often commences with 2-methoxyphenol (also known as guaiacol) as a primary precursor. evitachem.com 2-Methoxyphenol is a naturally occurring organic compound that serves as a versatile starting material in the synthesis of various pharmaceutical compounds and flavorants, including vanillin (B372448) and eugenol. fishersci.sewikipedia.org Its structure provides the foundational aromatic ring and methoxy (B1213986) group necessary for the final product.

Another key intermediate in the synthesis is colterol itself. evitachem.combiosynth.com 3-O-Methyl Colterol is a derivative of colterol, and thus, synthetic routes may involve the direct methylation of the colterol molecule. evitachem.com Colterol, a beta-2-adrenergic receptor agonist, can be synthesized and then subsequently modified to produce its 3-O-methylated counterpart. evitachem.com Additionally, deuterated forms of colterol, such as Colterol-d9, are utilized in research, particularly in pharmacokinetic studies, as labeled metabolites of related compounds like bitolterol (B1667532). pharmaffiliates.commedchemexpress.com

The central reaction in the synthesis of 3-O-Methyl Colterol is methylation, the process of adding a methyl group to a substrate. In this case, a methyl group is introduced at the 3-position of the phenolic ring. evitachem.com This can be achieved through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate. evitachem.com These reactions are typically carried out in the presence of a base, such as potassium carbonate, which facilitates the deprotonation of the hydroxyl group, making it a more potent nucleophile. evitachem.com

The reaction conditions are carefully controlled to ensure high yield and purity of the final product. evitachem.com This often involves the use of specific solvents, such as dimethyl sulfoxide (B87167) or acetone, and maintaining the reaction at a controlled temperature. evitachem.com In a broader context, methylation reactions are fundamental in organic chemistry. For instance, the Williamson ether synthesis involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an electrophilic methyl source like iodomethane. libretexts.org Biological systems also employ methylation, with S-adenosylmethionine (SAM) acting as a universal methyl donor in a multitude of enzymatic reactions. libretexts.orgcreative-proteomics.com

Following the synthesis, 3-O-Methyl Colterol must be purified to remove unreacted starting materials, by-products, and other impurities. evitachem.com Common purification techniques include recrystallization and chromatography. evitachem.com Recrystallization involves dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, leaving impurities behind in the solution.

Chromatographic methods are also extensively used for the purification of 3-O-Methyl Colterol and similar compounds. evitachem.com Techniques such as high-speed counter-current chromatography (HSCCC) have proven effective for the isolation and purification of methylated compounds from crude extracts. researchgate.net Ion-exchange chromatography is another valuable method, particularly for isolating and purifying compounds with ionizable groups. nih.gov For analytical purposes, techniques like ultra-high liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are employed to separate and quantify the compound, often using a C18 column and a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) in water. bio-conferences.org

Key Methylation Reactions and Conditions

Derivatization Strategies for Structural Modification and Analogue Generation

Derivatization of 3-O-Methyl Colterol allows for the generation of new molecules with potentially altered biological activities or properties. This involves modifying the existing functional groups through various chemical reactions.

The 3-O-Methyl Colterol molecule contains a secondary alcohol group which can be oxidized to form the corresponding ketone. evitachem.com This transformation can be achieved using various oxidizing agents. The catechol-like structure of related compounds is susceptible to oxidation, which can lead to the formation of quinone-type products. uobaghdad.edu.iq In broader atmospheric chemistry, the oxidation of similar methylated compounds by hydroxyl radicals has been studied, leading to a variety of oxygenated products. nih.gov

The chemical structure of 3-O-Methyl Colterol can also be modified through reduction reactions. evitachem.com For instance, the secondary alcohol could potentially be reduced, though this is less common than oxidation. More significantly, if the molecule were to be oxidized to a ketone as described above, this ketone could then be reduced back to the alcohol or to a different stereoisomer of the alcohol. Reduction reactions can also convert functional groups into alcohols or amines. evitachem.com

Substitution Reactions and Potential Derivatives

The molecular structure of 3-O-Methyl Colterol, featuring a phenolic hydroxyl group, a secondary alcohol, a secondary amine, and an aromatic ring, presents multiple sites for chemical modification through substitution reactions. These reactions are fundamental in academic research for exploring structure-activity relationships (SAR) and developing novel compounds with tailored properties. The compound can undergo both nucleophilic and electrophilic substitution reactions to yield a diverse range of derivatives. evitachem.com

Substitution reactions can be strategically employed to modify the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. evitachem.com The primary sites for these reactions are the hydroxyl and amino groups, as well as the aromatic ring itself.

Potential Sites for Substitution on 3-O-Methyl Colterol:

Phenolic Hydroxyl Group (at C4): This group is nucleophilic and can undergo O-alkylation or O-acylation to form ethers and esters, respectively.

Secondary Alcohol (on the ethylamino side chain): Similar to the phenolic hydroxyl, this group can be targeted for esterification or etherification.

Secondary Amine: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to N-alkylation and N-acylation.

Aromatic Ring: The catechol-like ring is activated towards electrophilic aromatic substitution, allowing for the introduction of various substituents, although regioselectivity can be a challenge.

The exploration of these reactions allows for the synthesis of a library of derivatives for further study. For instance, the modification of the hydroxyl and amino groups can significantly impact the molecule's interaction with biological targets.

Potential Derivatives of 3-O-Methyl Colterol

Based on the principles of substitution reactions, a variety of derivatives can be synthesized for academic investigation. These derivatives are instrumental in fields like medicinal chemistry and pharmacology for probing biological systems. One such derivative is the isotopically labeled 3-O-Methyl Colterol-d9, used in metabolic and pharmacokinetic studies. medchemexpress.comchembuyersguide.comcymitquimica.com

Below is a table of potential derivatives that could be generated from 3-O-Methyl Colterol through common substitution reactions.

| Derivative Name | Type of Substitution | Potential Research Application |

| 4-O-Ethyl-3-O-methyl Colterol | O-Alkylation | Study of steric and electronic effects on receptor binding. |

| 4-O-Acetyl-3-O-methyl Colterol | O-Acylation | Prodrug design, study of esterase-mediated activation. |

| N-Acetyl-3-O-methyl Colterol | N-Acylation | Investigation of the role of the amine in biological activity. |

| N-Propyl-3-O-methyl Colterol | N-Alkylation | Exploration of the impact of N-substituent size on potency. |

| 3-O-Methyl Colterol-d9 | Isotopic Substitution | Use as an internal standard in mass spectrometry-based quantification. medchemexpress.comcymitquimica.com |

Pharmacological Characterization in Non Clinical and in Vitro Systems

Molecular Mechanism of Action in Cellular and Receptor Models

The primary mechanism of action for 3-O-Methyl Colterol (B100066) involves its interaction with beta-2 adrenergic receptors. evitachem.com This interaction initiates a cascade of intracellular events, leading to a physiological response.

Investigation of Beta-2 Adrenergic Receptor Binding and Agonism

3-O-Methyl Colterol acts as an agonist at beta-2 adrenergic receptors. evitachem.com These receptors are transmembrane glycoproteins predominantly located on the smooth muscle cells of the airways. nih.gov The binding of an agonist like 3-O-Methyl Colterol to the beta-2 adrenergic receptor induces a conformational change in the receptor protein. plos.orgwikipedia.org This interaction is facilitated by specific structural features of the molecule, such as the N-tert-butyl group, which enhances selectivity for the beta-2 receptor. uobasrah.edu.iq The binding affinity and intrinsic efficacy of a ligand are two key properties that determine its pharmacological effect. nih.gov While specific binding affinity data for 3-O-Methyl Colterol is not detailed in the provided search results, its classification as a beta-2 adrenergic receptor agonist implies a significant interaction with this receptor subtype. evitachem.com

Analysis of Downstream Intracellular Signaling Pathways (e.g., Cyclic AMP Generation)

Upon agonist binding, the beta-2 adrenergic receptor activates a stimulatory G-protein (Gs). nih.govwikipedia.org This activation leads to the dissociation of the G-protein's alpha subunit, which then stimulates the enzyme adenylate cyclase. nih.govwikipedia.org Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. wikipedia.orgwikipedia.org The increase in intracellular cAMP levels is a direct consequence of beta-2 adrenergic receptor activation by agonists like 3-O-Methyl Colterol. evitachem.comnih.gov This rise in cAMP activates protein kinase A, which in turn phosphorylates various intracellular proteins, ultimately leading to smooth muscle relaxation. wikipedia.org

Comparative Receptor Selectivity and Affinity Studies (e.g., vs. Colterol)

The selectivity of adrenergic agonists is influenced by the substituents on the molecule. uobasrah.edu.iqump.edu.pl The presence of a bulky N-substituent, such as the tert-butyl group in Colterol, confers selectivity for beta-receptors over alpha-receptors and shows a preference for the beta-2 subtype. uobasrah.edu.iq Specifically, Colterol (N-tert-butylnorepinephrine) is reported to be 9 to 10 times more potent as an agonist at tracheal beta-2 receptors than at cardiac beta-1 receptors. uobasrah.edu.iq

3-O-Methyl Colterol, being a derivative of Colterol, is also classified as a beta-adrenergic agonist. evitachem.com The methylation at the 3-position of the catechol ring in 3-O-Methyl Colterol influences its pharmacological properties. evitachem.com While direct comparative affinity values between 3-O-Methyl Colterol and Colterol are not available in the provided search results, the structural relationship suggests that 3-O-Methyl Colterol retains beta-2 adrenergic activity. The modification from a catechol to a guaiacol-like structure (4-hydroxy-3-methoxyphenyl) by O-methylation can affect metabolism by catechol-O-methyltransferase (COMT), potentially altering its duration of action compared to Colterol. ump.edu.pl

Table 1: Comparative Receptor Selectivity Profile

| Compound | Primary Target Receptor | Relative Selectivity |

|---|---|---|

| Colterol | Beta-2 Adrenergic Receptor | 9-10x more potent at beta-2 (tracheal) vs. beta-1 (cardiac) receptors. uobasrah.edu.iq |

| 3-O-Methyl Colterol | Beta-2 Adrenergic Receptor | Classified as a beta-adrenergic agonist. evitachem.com |

Interactions with Enzyme Systems in In Vitro Biochemical Assays

The metabolic fate of adrenergic agonists is a critical determinant of their activity. In vitro assays are employed to assess the potential for drug-drug interactions by examining the inhibition or induction of metabolic enzymes, such as the cytochrome P450 (CYP) family. admescope.comiqvia.com These assays typically involve incubating the test compound with human liver microsomes or recombinant enzymes and measuring the inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4) or other enzymes like UDP-glucuronosyltransferases (UGTs). iqvia.commdpi.com

For catechol-containing compounds like Colterol, metabolism by COMT is a significant pathway. ump.edu.pl The methylation in 3-O-Methyl Colterol at one of the hydroxyl groups of the catechol moiety would render it resistant to further methylation by COMT at that position. ump.edu.pl This structural modification is a key factor in its biochemical interactions. While specific data on the inhibitory or inductive potential of 3-O-Methyl Colterol on CYP enzymes from dedicated in vitro studies is not provided in the search results, it is noted that it has been investigated for its role in metabolic pathways and enzyme kinetics in biochemical studies. evitachem.com

Table 2: Potential In Vitro Enzyme Interactions

| Enzyme System | Interaction Type | Relevance for 3-O-Methyl Colterol |

|---|---|---|

| Cytochrome P450 (CYP) Isoforms | Inhibition/Induction | General screening for drug-drug interaction potential is standard for new chemical entities. admescope.comiqvia.com Specific data for 3-O-Methyl Colterol is not detailed. |

| Catechol-O-Methyltransferase (COMT) | Metabolism | The 3-O-methyl group makes the compound resistant to COMT action at that position, unlike its parent compound, Colterol. ump.edu.pl |

Future Directions in 3 O Methyl Colterol Research

Advancements in High-Throughput Metabolic Profiling

The field of drug metabolism is being revolutionized by high-throughput screening (HTS) and metabolic profiling technologies. nih.govjapsonline.com These advancements are crucial for rapidly assessing the metabolic fate of numerous compounds, including the formation of metabolites like 3-O-Methyl Colterol (B100066).

High-Throughput Screening in Drug Metabolism

HTS enables the rapid screening of vast compound libraries, accelerating the identification of new drug candidates and the characterization of their metabolic profiles. nih.govjapsonline.com By automating assays, researchers can analyze thousands of compounds daily, a significant leap from traditional methods. nih.gov This technology is instrumental in early-stage drug discovery for evaluating absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The integration of HTS with in vitro and in silico models has become a cornerstone of modern drug metabolism and pharmacokinetic screening. norecopa.no

Innovations in Analytical Techniques

Recent progress in analytical chemistry, particularly in mass spectrometry (MS) and liquid chromatography (LC), has greatly enhanced the speed and sensitivity of metabolite detection. omicstutorials.comacs.org Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) allows for the comprehensive analysis of complex biological samples in a matter of minutes. omicstutorials.comacs.org These techniques provide high sensitivity for detecting low-abundance metabolites and high specificity for accurate identification. omicstutorials.com The development of rapid microbore metabolic profiling (RAMMP) has further reduced analysis times, increasing throughput for metabolomic and drug metabolite studies. acs.org

Data Analysis and Biomarker Discovery

The large datasets generated by high-throughput metabolomics necessitate advanced data analysis techniques. omicstutorials.com Machine learning algorithms and multivariate statistical analysis are employed to identify significant metabolic changes and potential biomarkers. omicstutorials.comlaboratoriosrubio.com This data-driven approach helps in understanding disease mechanisms and drug responses on a systemic level. omicstutorials.comnih.gov By profiling metabolites in biological fluids, researchers can identify metabolic signatures associated with various diseases, which can then be validated for clinical applications. omicstutorials.comnih.gov

| Technology | Application in 3-O-Methyl Colterol Research | Potential Impact |

| High-Throughput Screening (HTS) | Rapidly screen for conditions that favor or inhibit the formation of 3-O-Methyl Colterol from colterol. | Faster identification of factors influencing colterol metabolism. |

| UHPLC-HRMS | Accurately quantify 3-O-Methyl Colterol and other metabolites in complex biological matrices. | Detailed and precise metabolic profiling of colterol. |

| Advanced Data Analysis | Identify correlations between 3-O-Methyl Colterol levels and specific cellular responses or disease states. | Elucidation of the functional role of 3-O-Methyl Colterol. |

Elucidation of Undiscovered Enzymatic Pathways

The formation of 3-O-Methyl Colterol is primarily attributed to the action of catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. ontosight.aiamegroups.org However, the full spectrum of enzymatic pathways involved in the metabolism of colterol and its derivatives may not be completely understood.

The Role of COMT and Other Enzymes

Catecholamines, including dopamine, norepinephrine, and epinephrine (B1671497), are synthesized from tyrosine through a series of enzymatic steps. ontosight.ainih.govresearchgate.net Their breakdown is mainly handled by COMT and monoamine oxidase (MAO). ontosight.aiwikipedia.org While COMT is known to methylate catecholamines, making them more water-soluble for excretion, the potential involvement of other, yet undiscovered, enzymes in the metabolism of synthetic catecholamine analogs like colterol warrants investigation. ontosight.ai The resistance of some synthetic beta-2 agonists to COMT and MAO highlights the potential for alternative metabolic routes. nih.govwikipedia.org

Exploring Novel Metabolic Pathways

Future research should aim to identify any novel enzymes or metabolic pathways that contribute to the biotransformation of colterol. This could involve using techniques like gene knockout studies in animal models to observe changes in metabolite profiles when specific enzymes are absent. nih.gov Understanding these pathways is crucial for a complete picture of colterol's pharmacology and the biological significance of its metabolites, including 3-O-Methyl Colterol.

Development of Novel Isotopic Labeling Strategies for Metabolomics

Stable isotope labeling (SIL) is a powerful technique for tracing the metabolic fate of compounds within a biological system. frontiersin.orgnumberanalytics.com The development of new SIL strategies will be pivotal in studying the dynamics of 3-O-Methyl Colterol.

Principles of Stable Isotope Labeling

SIL involves introducing atoms with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a molecule of interest. numberanalytics.comnih.gov These labeled molecules are chemically identical to their natural counterparts but can be distinguished by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comdoi.org This allows researchers to track the incorporation of the label into downstream metabolites, providing detailed insights into metabolic pathways and fluxes. frontiersin.orgnumberanalytics.com

Advanced SIL Techniques

Recent advancements have moved from targeted analysis of a few metabolites to non-targeted, metabolome-wide analysis. frontiersin.org Non-targeted SIL can help discover previously unknown metabolic reactions and metabolites by providing a global view of labeling patterns. frontiersin.org Techniques like Dual Labeling of Metabolites for Metabolome Analysis (DLEMMA) use two differently labeled forms of a precursor to significantly narrow down potential candidates for metabolite identification. oup.com Isotope dilution mass spectrometry (IDMS) utilizes labeled internal standards for the precise quantification of unlabeled metabolites. numberanalytics.com

Future Applications for 3-O-Methyl Colterol

By synthesizing colterol with stable isotopes, researchers can precisely track its conversion to 3-O-Methyl Colterol and other potential metabolites in real-time. This approach can:

Confirm enzymatic pathways: By observing the transfer of the isotopic label, the specific enzymes responsible for the formation of 3-O-Methyl Colterol can be definitively identified.

Quantify metabolic flux: The rate of formation and clearance of 3-O-Methyl Colterol can be accurately measured, providing a dynamic understanding of its metabolism. frontiersin.org

Identify unknown metabolites: Non-targeted analysis of isotopically labeled colterol may reveal previously uncharacterized metabolites, offering a more complete metabolic map. frontiersin.orgmdpi.com

| Isotopic Labeling Strategy | Application in 3-O-Methyl Colterol Research | Expected Outcome |

| ¹³C-labeled Colterol | Trace the carbon backbone of colterol as it is metabolized. | Unambiguous identification of all colterol-derived metabolites, including 3-O-Methyl Colterol. |

| Isotope Dilution Mass Spectrometry (IDMS) | Use labeled 3-O-Methyl Colterol as an internal standard. | Accurate and precise quantification of endogenous 3-O-Methyl Colterol levels. |

| Non-targeted SIL Analysis | Global analysis of all labeled species derived from isotopic colterol. | Discovery of novel metabolic pathways and unexpected biotransformations of colterol. |

Application in Mechanistic Studies of Adrenergic Receptor Biology

While 3-O-Methyl Colterol is a metabolite, its potential to interact with adrenergic receptors and influence their signaling pathways remains an important area of investigation. As a methylated derivative of the β2-adrenergic receptor agonist colterol, it may possess its own pharmacological activity. evitachem.com

Adrenergic Receptors and Cellular Signaling

Adrenergic receptors are G protein-coupled receptors that mediate the effects of catecholamines like epinephrine and norepinephrine. mdpi.comoup.com The β2-adrenergic receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgwikipedia.org This signaling cascade regulates a wide array of physiological processes, including smooth muscle relaxation, cardiac function, and metabolism. oup.comwikipedia.orgnih.gov

Investigating the Pharmacological Activity of 3-O-Methyl Colterol

Future studies should systematically evaluate the binding affinity and functional activity of 3-O-Methyl Colterol at various adrenergic receptor subtypes (β1, β2, β3, and α receptors). oup.comwikipedia.org This can be achieved through:

Receptor Binding Assays: To determine if and how strongly 3-O-Methyl Colterol binds to different adrenergic receptors.

Functional Assays: To measure the cellular response (e.g., cAMP production) following receptor binding, to determine if it acts as an agonist, antagonist, or has no effect. wikipedia.org

Metabolites as Modulators of Receptor Function

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in 3-O-Methyl Colterol studies?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate EC/IC. Apply ANOVA with post-hoc tests for multi-group comparisons. Report confidence intervals and effect sizes to avoid Type I/II errors .

Key Considerations for Methodological Rigor

- Synthesis : Document protecting group strategies and reaction yields to address reproducibility challenges .

- Metabolism : Validate enzyme sources (e.g., human vs. rodent microsomes) to ensure translational relevance .

- Data Contradictions : Prioritize studies with rigorous controls and open-access data for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。